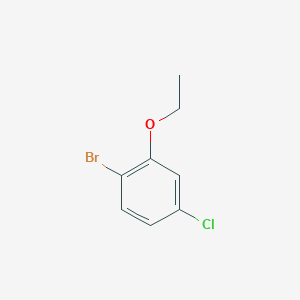

1-Bromo-4-chloro-2-ethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-chloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 . It is typically stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and ethoxy groups . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and storage conditions . It is a liquid at room temperature . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods.Wissenschaftliche Forschungsanwendungen

Anisotropic Displacement Parameters

Research involving 1-(halomethyl)-3-nitrobenzene derivatives, closely related to 1-Bromo-4-chloro-2-ethoxybenzene, has been conducted to understand anisotropic displacement parameters. These parameters are crucial for the crystallography of halogenated compounds. Studies have shown that experimental procedures involving bromo compounds can be more challenging than theoretical predictions, highlighting the complex nature of bromo-substituted compounds in crystallographic studies (Mroz et al., 2020).

Halogen Bonding in Structural Chemistry

Investigations into halogen bonding within halotriaroylbenzenes, which share structural similarities with this compound, have revealed the relative importance of C-X...O=C interactions over X...X interactions. This research provides insights into how halogen atoms influence molecular structure and interactions, potentially guiding the synthesis and application of halogenated aromatic compounds (Pigge et al., 2006).

Catalytic Carbonylation

Cobalt-catalyzed carbonylation reactions of polysubstituted bromo and chlorobenzenes, akin to this compound, have been explored for the synthesis of benzoic acids. This research underscores the chemoselectivity and regioselectivity of cobalt catalysts in transforming halogenated aromatics, pointing towards methods for functionalizing compounds like this compound (Boyarskiy et al., 2010).

Ring Expansion Reactions

Studies on alumoles have shown that ring expansion reactions, such as the transformation of 1-bromo-alumoles to larger ring compounds, are feasible. This research could provide a basis for synthesizing larger, more complex molecules from halogenated benzene derivatives, similar to this compound (Agou et al., 2015).

Radical Cyclization Reactions

Radical cyclization of propargyl bromoethers, which could be structurally related to reactions involving this compound, has been used to synthesize tetrahydrofuran derivatives. This showcases the utility of halogenated compounds in synthesizing cyclic organic structures, which could extend to the synthesis of complex molecules from this compound derivatives (Esteves et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-4-chloro-2-ethoxybenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway allows the benzene ring to undergo substitution reactions while maintaining its aromaticity .

Result of Action

The result of the action of this compound is a substituted benzene ring . The specific nature of the substitution depends on the electrophile involved in the reaction .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-ethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJMVAUHGCDHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)